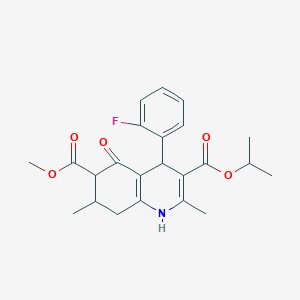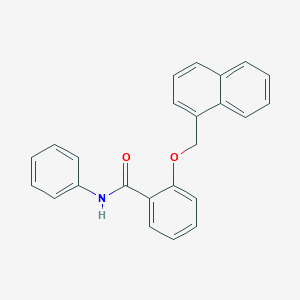![molecular formula C14H14N2O2S B4138169 4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B4138169.png)
4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate
説明
4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate is a chemical compound that has garnered attention in the field of scientific research. This compound has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate is not fully understood. However, studies have suggested that its anticancer activity may be due to its ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is activated in response to various stimuli such as DNA damage and oxidative stress. Studies have also suggested that its enzyme inhibitory activity may be due to its ability to interact with the active site of the enzyme and inhibit its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the target enzyme or cell type. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In enzymatic reactions, this compound inhibits the activity of the enzyme and affects the physiological process that the enzyme is involved in.
実験室実験の利点と制限
The advantages of using 4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate in lab experiments are its high potency and selectivity towards the target enzyme or cell type. Its ability to induce apoptosis in cancer cells and inhibit enzyme activity makes it a valuable tool for studying these processes. However, the limitations of using this compound in lab experiments are its potential toxicity and off-target effects. Further studies are needed to determine the safety and efficacy of this compound in vivo.
将来の方向性
The future directions of research on 4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate are numerous. Some possible directions include:
1. Investigating the molecular mechanism of its anticancer activity and identifying the target protein(s) involved.
2. Developing derivatives of this compound with improved pharmacokinetic properties and selectivity towards the target enzyme or cell type.
3. Studying the potential of this compound as a lead compound for drug development in various fields such as oncology, neurology, and dermatology.
4. Exploring the potential of this compound as a tool for studying the physiological processes that the target enzyme is involved in.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields and to determine its safety and efficacy in vivo.
科学的研究の応用
4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer.
In biochemistry, this compound has been studied for its enzyme inhibitory activity. Studies have shown that this compound exhibits inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are involved in various physiological processes such as neurotransmission, melanin synthesis, and cognitive function.
In pharmacology, this compound has been investigated for its potential as a drug candidate. Studies have shown that this compound exhibits good pharmacokinetic properties such as oral bioavailability and metabolic stability. These properties make it a promising drug candidate for further development.
特性
IUPAC Name |
[4-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-3-8-15-14-16-13(9-19-14)11-4-6-12(7-5-11)18-10(2)17/h3-7,9H,1,8H2,2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXKCIWBJXXWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(1-adamantyl)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4138090.png)
![N-[4-({4-[3-(2,5-dimethylphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4138098.png)
![2-methyl-4-{[(2-methyl-1,3-thiazol-4-yl)methyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4138113.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-benzimidazole](/img/structure/B4138140.png)
![5-{[2'-(benzoylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid](/img/structure/B4138148.png)

![N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pentanamide](/img/structure/B4138156.png)
![4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4138158.png)

![3-(4-fluorophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B4138173.png)
![2-[cyclohexyl(methyl)amino]-5-nitrobenzamide](/img/structure/B4138177.png)
![2-(1-piperidinyl)-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B4138184.png)